4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Overview
Description
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been a subject of interest in chemical synthesis due to its presence in various biologically active compounds. A study by Liu et al. (2015) described an efficient methodology for synthesizing derivatives of this compound, highlighting its stability and ease of purification. These derivatives were obtained in moderate to good yields, emphasizing the compound's potential for various applications (Liu et al., 2015).
Antifungal and Antibacterial Properties
Research by Jafar et al. (2017) and Beyzaei et al. (2017) explored the antifungal and antibacterial properties of this compound derivatives. Jafar et al. demonstrated that certain synthesized derivatives exhibited significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The study concluded that these derivatives have potential as antifungal agents. Beyzaei et al. synthesized novel derivatives and evaluated their antibacterial activities against various pathogenic bacteria, noting that the inhibitory effects were influenced by the physiochemical properties of the derivatives. Both studies emphasize the compound's potential in developing new antimicrobial agents (Jafar et al., 2017); (Beyzaei et al., 2017).
Anticancer Activity
The compound's derivatives have also been researched for their potential anticancer properties. Abdellatif et al. (2014) synthesized new derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study highlighted the significant inhibitory activity of certain derivatives, suggesting their potential in cancer therapy. This indicates the versatile biological applications of this compound derivatives in medical research (Abdellatif et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to downstream effects such as the induction of apoptosis .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and the induction of apoptosis within cells . This results in the inhibition of growth in various cell lines .
Biochemical Analysis
Cellular Effects
In cellular processes, 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been shown to have significant inhibitory effects on cell growth . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSDDGDWMGPLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460092 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100644-67-5 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.